1-Benzyl-3-ethenyl-2-methylpyridin-4(1H)-one
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Overview
Description
1-Benzyl-3-ethenyl-2-methylpyridin-4(1H)-one is a synthetic organic compound belonging to the pyridine family. Compounds in this family are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-ethenyl-2-methylpyridin-4(1H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting from a suitable precursor, such as a substituted pyridine, the compound can be synthesized through a series of reactions including alkylation, acylation, and cyclization.
Introduction of Functional Groups: The benzyl and ethenyl groups can be introduced through reactions such as Friedel-Crafts alkylation and Heck coupling, respectively.
Final Modifications: The methyl group can be added through methylation reactions using reagents like methyl iodide.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-ethenyl-2-methylpyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-Benzyl-3-ethenyl-2-methylpyridin-4(1H)-one may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-ethenyl-2-methylpyridin-4(1H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-ethenyl-2-methylpyridine: Lacks the ketone group.
1-Benzyl-3-ethenyl-4-methylpyridin-2(1H)-one: Different substitution pattern on the pyridine ring.
1-Benzyl-3-ethenyl-2-methylpyridin-4-ol: Hydroxyl group instead of the ketone.
Uniqueness
1-Benzyl-3-ethenyl-2-methylpyridin-4(1H)-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
919366-36-2 |
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Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
1-benzyl-3-ethenyl-2-methylpyridin-4-one |
InChI |
InChI=1S/C15H15NO/c1-3-14-12(2)16(10-9-15(14)17)11-13-7-5-4-6-8-13/h3-10H,1,11H2,2H3 |
InChI Key |
WURYLEIIIMWIPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C=CN1CC2=CC=CC=C2)C=C |
Origin of Product |
United States |
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